2-Chloro-3-(1,1-difluorobut-3-en-1-yl)quinoxaline
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Overview
Description
Preparation Methods
The synthesis of 2-Chloro-3-(1,1-difluorobut-3-en-1-yl)quinoxaline typically involves the condensation of appropriate ortho-diamines with 1,2-diketones. One common method includes the reaction of 2-chloro-3-nitroquinoxaline with 1,1-difluorobut-3-en-1-ylamine under specific conditions to yield the desired product . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, utilizing catalysts and controlled environments to facilitate the reaction .
Chemical Reactions Analysis
2-Chloro-3-(1,1-difluorobut-3-en-1-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitro group to an amino group.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-3-(1,1-difluorobut-3-en-1-yl)quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(1,1-difluorobut-3-en-1-yl)quinoxaline involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDAC activity, this compound can induce apoptosis in cancer cells and alter gene expression patterns. The pathways involved include the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to cell cycle arrest and programmed cell death .
Comparison with Similar Compounds
2-Chloro-3-(1,1-difluorobut-3-en-1-yl)quinoxaline can be compared with other quinoxaline derivatives such as:
2-Chloroquinoxaline: Lacks the difluorobut-3-en-1-yl group, making it less effective in certain biological applications.
3-(1,1-Difluorobut-3-en-1-yl)quinoxaline: Lacks the chloro group, which may affect its reactivity and biological activity.
Quinoxaline N-oxides: These derivatives have different oxidation states and may exhibit distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
2146141-67-3 |
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Molecular Formula |
C12H10F2N2O |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
3-(1,1-difluorobut-3-enyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H10F2N2O/c1-2-7-12(13,14)10-11(17)16-9-6-4-3-5-8(9)15-10/h2-6H,1,7H2,(H,16,17) |
InChI Key |
HMCWKTABBJDYTO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=NC2=CC=CC=C2NC1=O)(F)F |
Origin of Product |
United States |
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